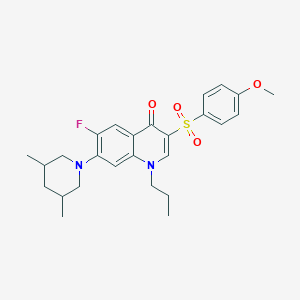

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one" is a quinolone derivative, which is a class of compounds known for their antibacterial properties. Quinolones are synthetic antimicrobial agents that have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests that it may have been designed to target respiratory pathogens, similar to the compounds studied in the first paper, which discusses novel quinolines with potent antibacterial activity against respiratory pathogens .

Synthesis Analysis

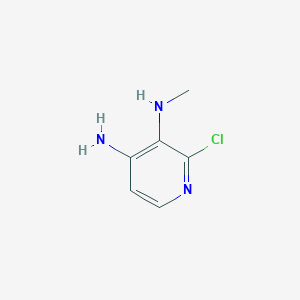

The synthesis of quinolone derivatives typically involves the introduction of various functional groups to the quinolone core to enhance antibacterial activity and reduce toxicity. The first paper describes the synthesis of related compounds with a focus on obtaining potent antibacterial drugs for respiratory tract infections. The synthesis involves the introduction of a fluorocyclopropyl group and a pyrolidine moiety at the C-7 position of the quinolone scaffold . Although the exact synthesis of the compound is not detailed, it likely follows a similar synthetic strategy, with the introduction of a dimethylpiperidinyl group and a methoxyphenylsulfonyl group to the quinolone core.

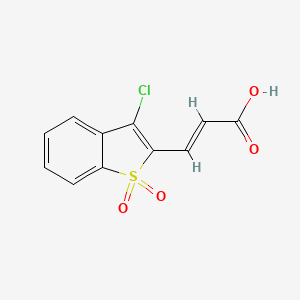

Molecular Structure Analysis

The molecular structure of quinolones is critical for their antibacterial activity. The presence of a fluorine atom at the 6-position and a piperidinyl group at the 7-position in the compound suggests that it may have enhanced activity and specificity. The methoxyphenylsulfonyl group could potentially increase the lipophilicity of the compound, aiding in its ability to penetrate bacterial cell walls and reach its target .

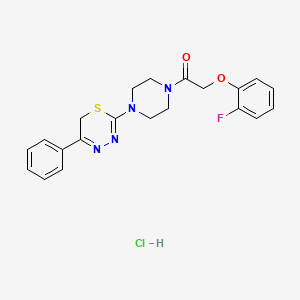

Chemical Reactions Analysis

Quinolones typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The modifications in the quinolone structure, such as the dimethylpiperidinyl and methoxyphenylsulfonyl groups, may influence the compound's ability to interact with these enzymes, potentially leading to improved efficacy or a broader spectrum of activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolones, such as solubility, stability, and absorption, are crucial for their pharmacokinetic profile and therapeutic effectiveness. The presence of a methoxy group and a sulfonyl group could affect the solubility and stability of the compound in biological fluids. The spectrophotometric determination of related compounds, as discussed in the second paper, indicates that quinolones can form complexes with metals, which could be relevant for their mechanism of action or for analytical purposes . The fluorescence spectra study in the third paper suggests that the solvent environment can significantly affect the behavior of quinolone compounds, which may have implications for their pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Quinoline derivatives have been synthesized and evaluated for their potent antibacterial activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Studies have shown that specific modifications to the quinoline structure can significantly enhance antibacterial potency, highlighting their potential as novel antibacterial agents (Kuramoto et al., 2003; Hashimoto et al., 2007).

Antioxidative Properties

Certain quinoline derivatives have been studied for their antioxidative or prooxidative effects, particularly in relation to free-radical-initiated hemolysis of erythrocytes. These studies investigate the structural relationship between quinoline derivatives and their efficacy in inhibiting peroxidation, offering potential applications in developing antioxidant drugs (Liu et al., 2002).

Fluorescence Sensing and Imaging

Research on europium(III) complexes based on quinoline derivatives has led to the development of fluorescent pH probes capable of detecting pH changes in neutral and acidic environments. These complexes have applications in both cellular imaging and in vivo studies, demonstrating the versatility of quinoline derivatives in the development of advanced sensing materials (Zhang et al., 2011).

Antifungal and Antimicrobial Synthesis

A range of quinoline-based sulfonamides and carbamates have been synthesized and evaluated for their antimicrobial potency, showing good to potent activity against bacteria and fungi. Molecular docking studies have further elucidated the mechanism of action, underscoring the potential of these compounds in antimicrobial drug development (Janakiramudu et al., 2017).

Anticancer Research

Novel 2-phenylquinolin-4-one derivatives have been designed, synthesized, and evaluated for their cytotoxic activities against various cancer cell lines. These studies highlight the potential of quinoline derivatives as anticancer agents, with specific compounds demonstrating significant inhibitory activities and offering new avenues for cancer therapy (Chou et al., 2010).

Eigenschaften

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O4S/c1-5-10-28-16-25(34(31,32)20-8-6-19(33-4)7-9-20)26(30)21-12-22(27)24(13-23(21)28)29-14-17(2)11-18(3)15-29/h6-9,12-13,16-18H,5,10-11,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXDUYDCYYINFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)

![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2526860.png)

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)

![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)